Aluminon

概述

描述

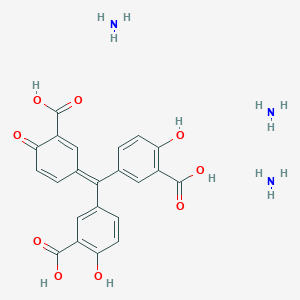

Aluminon, also known as aurintricarboxylic acid triammonium salt, is a chemical compound widely used as a reagent for detecting aluminum ions in aqueous solutions. It forms a red complex with aluminum ions, making it a valuable tool in analytical chemistry. This compound is known for its high sensitivity and specificity towards aluminum ions, which makes it an essential reagent in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Aluminon can be synthesized through the reaction of aurintricarboxylic acid with ammonium hydroxide. The process involves dissolving aurintricarboxylic acid in water and then adding ammonium hydroxide to the solution. The reaction mixture is stirred until the formation of the triammonium salt is complete. The product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting aurintricarboxylic acid with a stoichiometric amount of ammonium hydroxide under controlled temperature and pH conditions. The reaction is typically carried out in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield.

化学反应分析

Types of Reactions: Aluminon primarily undergoes complexation reactions with aluminum ions. It forms a stable red complex with aluminum ions, which is used for the qualitative and quantitative analysis of aluminum in various samples.

Common Reagents and Conditions:

Reagents: Aurintricarboxylic acid, ammonium hydroxide, aluminum salts (for testing).

Conditions: The reactions are typically carried out in aqueous solutions at room temperature. The pH of the solution is adjusted to optimize the formation of the this compound-aluminum complex.

Major Products: The major product of the reaction between this compound and aluminum ions is the red this compound-aluminum complex, which is used as an indicator for the presence of aluminum in the sample.

科学研究应用

Analytical Chemistry

Detection of Aluminum Ions

Aluminon is widely utilized as a qualitative reagent for the detection of aluminum ions in aqueous solutions. When added to a solution containing aluminum ions, it forms a pink-colored complex, which serves as a visual indicator of aluminum presence. This method is especially useful in scenarios requiring rapid identification without extensive laboratory equipment.

- Mechanism : The reaction between this compound and aluminum ions results in the formation of a colored complex, allowing for visual confirmation.

- Applications : Commonly used in water quality testing and environmental monitoring to assess aluminum levels in natural waters and wastewater.

Histochemistry

This compound also finds application in histochemistry as a staining agent for detecting aluminum deposits in biological tissues. This application is crucial for studying the effects of aluminum exposure on human health and its potential link to neurodegenerative diseases.

- Verification Techniques : The presence of aluminum is often confirmed through atomic absorption spectrophotometry following staining with this compound.

- Case Study : Research has shown that this compound can effectively highlight aluminum accumulation in brain tissues, aiding studies on aluminum's neurotoxic effects .

Environmental Science

Monitoring Aluminum Pollution

In environmental science, this compound serves as a tool for monitoring aluminum pollution in ecosystems. Given that aluminum can be toxic to aquatic life at elevated concentrations, its detection is vital for ecological assessments.

- Field Studies : this compound-based assays are employed to measure aluminum levels in soil and water samples from industrial areas, helping to evaluate the environmental impact of aluminum production processes.

Material Science

Quality Control in Aluminum Production

In the manufacturing sector, this compound plays a role in quality control during the production of aluminum products. It helps ensure that the final products meet safety and regulatory standards concerning aluminum content.

- Process Monitoring : this compound's ability to detect trace amounts of aluminum can be crucial during various stages of production, ensuring compliance with health regulations .

Data Table: Summary of this compound's Applications

| Application Area | Specific Use | Methodology/Technique |

|---|---|---|

| Analytical Chemistry | Detection of Aluminum Ions | Colorimetric analysis using this compound |

| Histochemistry | Staining for Aluminum Detection | Histochemical staining followed by spectrophotometry |

| Environmental Science | Monitoring Aluminum Pollution | Field assays using this compound |

| Material Science | Quality Control in Aluminum Production | Process monitoring with this compound assays |

Case Studies

Case Study 1: Neurotoxic Effects of Aluminum

A study investigated the neurotoxic effects of aluminum using this compound to stain brain tissues from subjects exposed to high levels of aluminum. The findings indicated significant correlations between aluminum accumulation and cognitive deficits .

Case Study 2: Water Quality Testing

In a field study conducted on industrial effluents, this compound was employed to assess the levels of aluminum contamination. The study demonstrated that areas near industrial discharges had elevated levels of aluminum, prompting further investigations into remediation strategies .

作用机制

The mechanism by which aluminon exerts its effects involves the formation of a complex with aluminum ions. The triammonium salt of aurintricarboxylic acid binds to aluminum ions, forming a stable red complex. This complexation reaction is highly specific to aluminum ions, which allows for the selective detection of aluminum in the presence of other metal ions. The formation of the complex can be monitored spectrophotometrically, providing a quantitative measure of aluminum concentration.

相似化合物的比较

Eriochrome Cyanine R: Another reagent used for the detection of aluminum ions, but it forms a blue complex with aluminum.

Chrome Azurol S: Forms a blue complex with aluminum and is used in similar applications as aluminon.

This compound vs. Similar Compounds:

生物活性

Aluminon, a synthetic organic compound derived from aluminum, has garnered attention for its biological activity, particularly regarding its interactions within biological systems. This article delves into the molecular mechanisms of this compound's biological effects, its neurotoxic properties, and its potential implications in various health conditions.

Overview of this compound

This compound is primarily recognized as a reagent for detecting aluminum ions in solution. It forms a red complex with aluminum, making it useful in analytical chemistry. However, its biological implications extend beyond mere detection; research has indicated that this compound can influence cellular processes and contribute to oxidative stress.

Neurotoxicity

This compound has been implicated in neurotoxic effects, particularly through the following mechanisms:

- Oxidative Stress : this compound exposure leads to increased production of reactive oxygen species (ROS), which can damage cellular components. This oxidative stress is linked to mitochondrial dysfunction and neuronal apoptosis .

- Mitochondrial Dysfunction : Studies have shown that this compound can inhibit key components of the mitochondrial electron transport chain, resulting in reduced ATP production and increased ROS generation . For instance, a significant decrease in cytochrome oxidase activity was observed following this compound exposure, indicating compromised mitochondrial function .

- Cell Cycle Alterations : this compound affects cell cycle progression by modulating cyclin-dependent kinase (Cdk) activity. Increased expression of Cdk5 and cyclin D1 has been noted in neurons exposed to this compound, suggesting a role in promoting cell cycle changes that may lead to apoptosis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuroblastoma Cell Studies : Research involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in increased oxidative stress markers and apoptosis. The study highlighted the role of mitochondrial dysfunction as an early response to this compound exposure .

- Animal Models : In gerbil models, oxidative stress was found to precede mitochondrial dysfunction following aluminum exposure. This suggests that the initial cellular response to this compound may be oxidative damage rather than direct mitochondrial impairment .

- Human Cell Lines : In cultured astrocytes, this compound's impact on cell cycle dynamics was observed, with a shift from S phase to G2/M phase leading to increased apoptosis rates .

Table 1: Effects of this compound on Oxidative Stress Markers

| Study Reference | Cell Type | Key Findings |

|---|---|---|

| Kumar et al., 2009a | SH-SY5Y Neuroblastoma | Increased ROS levels; Mitochondrial dysfunction observed |

| Bihaqi et al., 2009 | Rat Brain | Elevated Cdk5 expression; Apoptosis induction |

| Guo & Liang, 2001 | Astrocytes | Shift from S phase to G2/M phase; Increased apoptosis |

Table 2: Mitochondrial Dysfunction Induced by this compound

| Mitochondrial Component | Effect of this compound |

|---|---|

| Complex I | Inhibition |

| Complex II | Inhibition |

| Cytochrome c | Leakage |

| Mitochondrial Membrane Potential | Decrease |

Implications for Health

The biological activities associated with this compound raise concerns regarding its potential role in neurodegenerative diseases. Aluminum exposure has been linked to conditions such as Alzheimer's disease and Parkinson's disease due to its neurotoxic properties . The ability of this compound to induce oxidative stress and mitochondrial dysfunction may contribute to the pathophysiology of these diseases.

属性

CAS 编号 |

569-58-4 |

|---|---|

分子式 |

C22H23N3O9 |

分子量 |

473.4 g/mol |

IUPAC 名称 |

triazanium;3-[bis(3-carboxy-4-oxidophenyl)methylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 |

InChI 键 |

AIPNSHNRCQOTRI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O.N.N.N |

手性 SMILES |

C1=CC(=C(C=C1/C(=C/2\C=CC(=O)C(=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

规范 SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)[O-])C(=O)O)C(=O)O)[O-].[NH4+].[NH4+].[NH4+] |

Key on ui other cas no. |

569-58-4 |

Pictograms |

Irritant |

相关CAS编号 |

4431-00-9 (Parent) |

同义词 |

Acid, Aurin Tricarboxylic Acid, Aurintricarboxylic Aluminon Ammonium Aurintricarboxylate Aurin Tricarboxylic Acid Aurintricarboxylate Aurintricarboxylic Acid Aurintricarboxylic Acid, Calcium (1:3) Salt Aurintricarboxylic Acid, Calcium (2:3) Salt Aurintricarboxylic Acid, Triammonium Salt Aurintricarboxylic Acid, Trisodium Salt |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。